2-chloro-N-methyl-5-{[3-(1H-tetraazol-1-yl)propanoyl]amino}benzamide
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Overview
Description
2-chloro-N-methyl-5-{[3-(1H-tetraazol-1-yl)propanoyl]amino}benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a methyl group, and a tetraazolyl-propanoyl amide moiety attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methyl-5-{[3-(1H-tetraazol-1-yl)propanoyl]amino}benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 2-chlorobenzoic acid with methylamine under acidic conditions to form 2-chloro-N-methylbenzamide.
Introduction of the Tetraazolyl-Propanoyl Group: The next step involves the introduction of the tetraazolyl-propanoyl group. This can be achieved by reacting 3-(1H-tetraazol-1-yl)propanoic acid with the benzamide core in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-methyl-5-{[3-(1H-tetraazol-1-yl)propanoyl]amino}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the tetraazolyl-propanoyl moiety.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of oxidized derivatives of the tetraazolyl-propanoyl group.
Reduction: Formation of reduced derivatives of the tetraazolyl-propanoyl group.
Hydrolysis: Formation of 2-chloro-N-methylbenzamide and 3-(1H-tetraazol-1-yl)propanoic acid.
Scientific Research Applications
2-chloro-N-methyl-5-{[3-(1H-tetraazol-1-yl)propanoyl]amino}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-methyl-5-{[3-(1H-tetraazol-1-yl)propanoyl]amino}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-methylbenzamide: Lacks the tetraazolyl-propanoyl group.
3-(1H-tetraazol-1-yl)propanoic acid: Lacks the benzamide core.
N-methyl-5-{[3-(1H-tetraazol-1-yl)propanoyl]amino}benzamide: Lacks the chloro group.
Uniqueness
2-chloro-N-methyl-5-{[3-(1H-tetraazol-1-yl)propanoyl]amino}benzamide is unique due to the presence of both the chloro group and the tetraazolyl-propanoyl amide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H13ClN6O2 |
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Molecular Weight |
308.72 g/mol |
IUPAC Name |
2-chloro-N-methyl-5-[3-(tetrazol-1-yl)propanoylamino]benzamide |
InChI |
InChI=1S/C12H13ClN6O2/c1-14-12(21)9-6-8(2-3-10(9)13)16-11(20)4-5-19-7-15-17-18-19/h2-3,6-7H,4-5H2,1H3,(H,14,21)(H,16,20) |
InChI Key |
IAAFMMNXVKBOIN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)NC(=O)CCN2C=NN=N2)Cl |
Origin of Product |
United States |
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